Pipercallosine
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Overview
Description
Pipercallosine is an alkaloid enamide that is (2E,4E)-N-(2-methylpropyl)nona-2,4-dienamide substituted at position 9 by a 1,3-benzodioxol-5-yl group. Isolated from Piper sarmentosum, it has been found to induce apoptosis in HT-29 cells. It has a role as a metabolite, an apoptosis inducer and a plant metabolite. It is an alkaloid, an enamide, a member of benzodioxoles and a secondary carboxamide. It derives from a 2-methylpropanamine.
Scientific Research Applications
Phytochemical Analysis : Wolff et al. (2015) conducted a study on Piper ottonoides, revealing the presence of pipercallosine in its roots. This study contributes to understanding the chemical composition of Piper species and supports their traditional medicinal use, particularly for treating toothache and sore throat (Wolff et al., 2015).
Isolation and Synthesis : A significant study by Pring (1982) focused on the isolation and identification of amides from Piper callosum, including this compound. This research also involved the synthesis of this compound and pipercallosidine, providing valuable insights into the chemical properties and potential applications of these compounds (Pring, 1982).
Medicinal Properties : The Piper genus, to which Piper ottonoides belongs, has been widely studied for its medicinal properties. Studies have shown that various Piper species have anti-inflammatory, antimicrobial, and antioxidant properties, which could be attributed in part to compounds like this compound (Lima et al., 2020).
Potential Therapeutic Applications : Another study by Yadav et al. (2022) highlights the therapeutic potential of piperine, a major compound in Piper nigrum and Piper longum. This study provides a context for understanding the possible applications of other Piper-derived compounds like this compound in clinical settings, given their similar source and possibly related bioactivity (Yadav et al., 2022).
Broader Research Context : The entire Piper genus has been the subject of extensive research due to its ethnopharmacological relevance and diverse bioactive compounds. The presence of this compound in Piper species contributes to this broad spectrum of biological activity, which encompasses anti-tumor, anti-inflammatory, and antimicrobial effects, among others (Yadav et al., 2020).
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E,4E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4-dienamide |
InChI |
InChI=1S/C20H27NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6,8,10-13,16H,3,5,7,9,14-15H2,1-2H3,(H,21,22)/b6-4+,10-8+ |
InChI Key |
KXYVTCVLCVPQKR-ONNLMXTPSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCC1=CC2=C(C=C1)OCO2 |
SMILES |
CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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